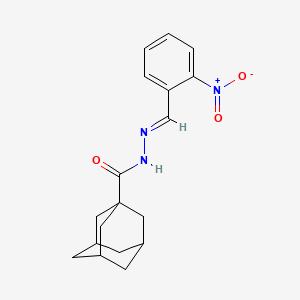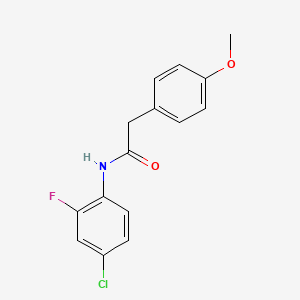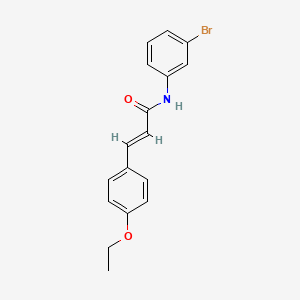![molecular formula C15H16N2O4S B5813276 2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5813276.png)
2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide, also known as BSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSA is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to have low toxicity and is generally well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using simple methods. This compound has low toxicity and is generally well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. This compound can also be difficult to work with due to its tendency to form aggregates.
Future Directions
There are several future directions for research on 2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in humans. Finally, more research is needed to explore the potential uses of this compound in agriculture and materials science.
Synthesis Methods
2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide can be synthesized using various methods, including the reaction of 4-chlorophenoxyacetic acid with benzylamine and sodium sulfite. The reaction mixture is heated, and the resulting product is purified using recrystallization. Another method involves the reaction of 4-chlorophenoxyacetic acid with benzylamine and sodium bisulfite. The reaction mixture is heated, and the product is purified using column chromatography.
Scientific Research Applications
2-{4-[(benzylamino)sulfonyl]phenoxy}acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been shown to be effective against various types of weeds, including grasses and broadleaf weeds. This compound has also been studied for its potential use as a growth regulator in plants.
In materials science, this compound has been studied for its potential use as a coating material. It has been shown to have good adhesion properties and can be used as a coating material for various substrates, including metals and plastics.
properties
IUPAC Name |
2-[4-(benzylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c16-15(18)11-21-13-6-8-14(9-7-13)22(19,20)17-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIHUCELQSWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5813196.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)
![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5813205.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5813232.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B5813258.png)

![3-(methylthio)-1-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B5813281.png)

![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)